N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring a thiadiazole ring fused with a benzothiophene moiety
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored in various studies. It has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: In medicinal chemistry, this compound has been investigated for its therapeutic potential. Its bioactivity profile suggests that it could be developed into a drug for treating various diseases, including infections and cancer.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiadiazole ring followed by the introduction of the benzothiophene moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of appropriate precursors, such as phenylhydrazine and carbon disulfide, to form the thiadiazole core.
Cyclization Reactions: Cyclization reactions are employed to form the benzothiophene ring, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Amide Formation: The final step involves the formation of the amide bond between the thiadiazole and benzothiophene derivatives, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and green chemistry principles are often applied to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acetic acid.
Reduction: LiAlH4, H2, and palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Mechanism of Action
The mechanism by which N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring, in particular, plays a crucial role in binding to biological targets, such as enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents on the ring.
Benzothiophene Derivatives: Compounds featuring benzothiophene rings with various functional groups.
Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.
Uniqueness: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of the thiadiazole and benzothiophene rings. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-15(13-10-22-14-9-5-4-8-12(13)14)18-17-20-19-16(23-17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMTIRLQYKMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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